![molecular formula C16H21N5O5 B2966571 methyl 2-(8-(3-methoxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 887466-31-1](/img/structure/B2966571.png)

methyl 2-(8-(3-methoxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound involves cross-coupling reactions. For instance, the reaction of 8-bromocaffeine with methionine methyl ester hydrochloride in the presence of catalytic systems and bases leads to the formation of xanthine derivatives containing amino-acid fragments in the C-8 position . The yield of the target compound is approximately 70% , and it exists as a white crystalline powder with a melting point of 251.0°C .

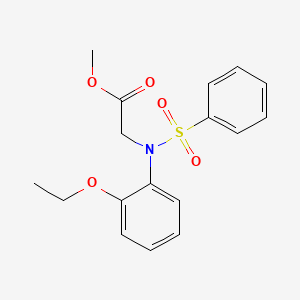

Molecular Structure Analysis

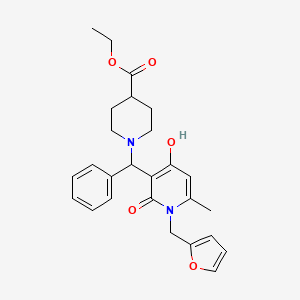

The molecular formula of methyl 2-(8-(3-methoxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is C₁₆H₂₀N₆O₆ . Key features include the imidazo[2,1-f]purin-3(2H,4H,8H)-yl core, the methoxypropyl substituent, and the methyl acetate group. The compound exhibits characteristic absorption bands in the infrared spectrum, including those corresponding to NH , C=O , and C–O–C bonds .

Physical and Chemical Properties Analysis

Applications De Recherche Scientifique

Spectroscopic Characterization and Computational Study

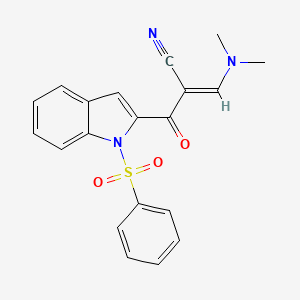

Research on imidazole derivatives, closely related to the chemical , involves their spectroscopic characterization and computational study. This includes the analysis of IR, FT-Raman, and NMR spectra, and the use of density functional theory (DFT) to investigate their reactivity properties. These studies can lead to potential applications in molecular dynamics and understanding electrophilic attack sites (Hossain et al., 2018).

Novel Synthesis Pathways

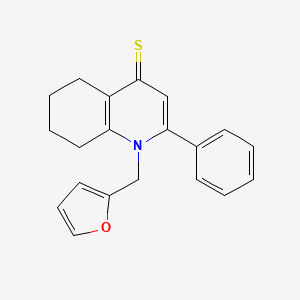

Novel synthesis methods for related compounds, such as thiazolo[5,4-c]pyridines and imidazo[4,5-c]pyridines, have been discovered. This research is vital for advancing the synthesis and characterization of similar complex molecules (Katner & Brown, 1990).

Antimicrobial Activities

The synthesis and evaluation of compounds with structural similarities, like 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, have been conducted to assess their antimicrobial activities. This indicates potential applications in developing new antimicrobial agents (Sharma, Sharma, & Rane, 2004).

Catalysis in Chemical Reactions

Research into N-heterocyclic carbenes, a family to which the queried compound is related, shows their efficacy as catalysts in transesterification and acylation reactions. This suggests potential uses in facilitating various organic synthesis processes (Grasa, Kissling, & Nolan, 2002).

Ionic Liquids and Solvency Behavior

Studies on ionic liquids containing functionally similar imidazolium cations indicate interesting modifications in behavior, like increased hydrophilicity and formation of liquid-liquid biphases. This can have implications in solvency and extraction processes (Holbrey, Turner, Reichert, & Rogers, 2003).

Antiprotozoal Agents

Novel dicationic imidazo[1,2-a]pyridines, structurally related, have been synthesized and evaluated as antiprotozoal agents. This suggests potential therapeutic applications against protozoal infections (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).

Propriétés

IUPAC Name |

methyl 2-[6-(3-methoxypropyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O5/c1-10-8-20-12-13(17-15(20)19(10)6-5-7-25-3)18(2)16(24)21(14(12)23)9-11(22)26-4/h8H,5-7,9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCJZEXQNYSUGKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3=C(N=C2N1CCCOC)N(C(=O)N(C3=O)CC(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[[2-(3,5-dimethylpyrazol-1-yl)phenyl]methyl]acetamide](/img/structure/B2966489.png)

![ethyl 2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2966492.png)

![ethyl 1-{[4-(tert-butyl)phenyl]sulfonyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B2966493.png)

![1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(2-chlorophenyl)urea](/img/structure/B2966494.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide](/img/structure/B2966498.png)

![benzyl N-[3-(2,5-dioxoimidazolidin-4-yl)propyl]carbamate](/img/structure/B2966502.png)

![Tert-butyl (8-methyl-8-azabicyclo[3.2.1]octan-3-yl)carbamate](/img/no-structure.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-ethoxybenzamide](/img/structure/B2966510.png)